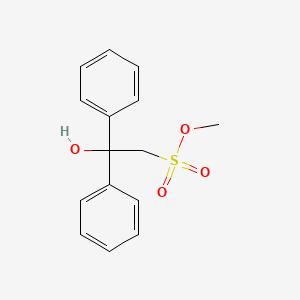![molecular formula C7H13NO2 B14018974 ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol: is a bicyclic compound featuring an oxabicyclo and azabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with an oxabicyclo precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure may enable it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol stands out due to its specific stereochemistry and functional groups.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-5-6-3-7-4-8(6)1-2-10-7/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
Clave InChI |
PCIHROXJHQWGLB-NKWVEPMBSA-N |
SMILES isomérico |
C1CO[C@@H]2C[C@H](N1C2)CO |
SMILES canónico |
C1COC2CC(N1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


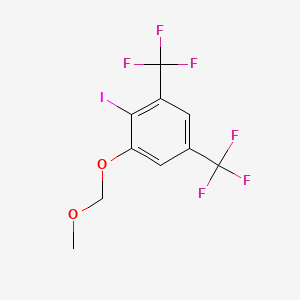

![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
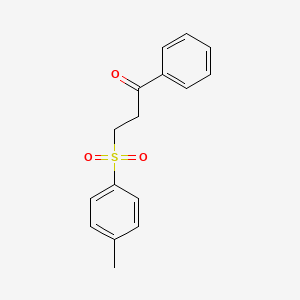
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
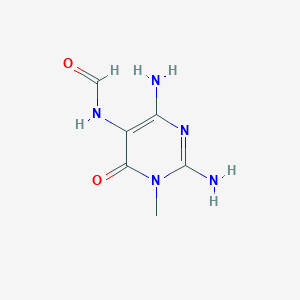
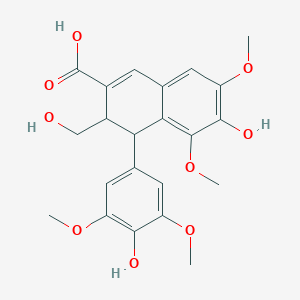

![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)



